Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-iodophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C13H12BrNO3 |
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Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 |
InChI Key |
SRLYCHULXLHBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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